molecular formula C21H21NO2 B4989277 N-(4-butylphenyl)-3-hydroxynaphthalene-2-carboxamide CAS No. 5474-37-3

N-(4-butylphenyl)-3-hydroxynaphthalene-2-carboxamide

Cat. No.: B4989277
CAS No.: 5474-37-3
M. Wt: 319.4 g/mol
InChI Key: OVHDYLKRDBMWGO-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-3-hydroxynaphthalene-2-carboxamide is an organic compound that features a naphthalene core substituted with a hydroxyl group and a carboxamide group attached to a 4-butylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-3-hydroxynaphthalene-2-carboxamide typically involves the following steps:

    Nitration and Reduction: The naphthalene core is first nitrated to introduce a nitro group, which is subsequently reduced to an amine.

    Acylation: The amine is then acylated with 4-butylbenzoyl chloride to form the corresponding amide.

    Hydroxylation: Finally, the naphthalene ring is hydroxylated at the 3-position using a suitable oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. In organic electronics, it facilitates charge transport by forming a stable interface with other materials. In biological systems, it may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-butylphenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly suitable for applications in advanced materials and organic electronics.

Properties

IUPAC Name

N-(4-butylphenyl)-3-hydroxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-2-3-6-15-9-11-18(12-10-15)22-21(24)19-13-16-7-4-5-8-17(16)14-20(19)23/h4-5,7-14,23H,2-3,6H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHDYLKRDBMWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367182
Record name N-(4-Butylphenyl)-3-hydroxynaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5474-37-3
Record name N-(4-Butylphenyl)-3-hydroxynaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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